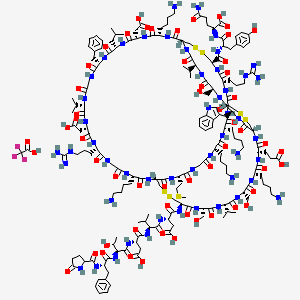
2'-Deoxy-2'-iodouridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Deoxy-2’-iodouridine is a halogenated nucleoside analog, specifically a derivative of uridine where the hydroxyl group at the 2’ position of the ribose sugar is replaced by an iodine atom. This modification imparts unique chemical and biological properties to the compound, making it a valuable tool in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxy-2’-iodouridine typically involves the iodination of 2’-deoxyuridine. One common method includes the use of iodine and a suitable oxidizing agent, such as iodic acid or hydrogen peroxide, in an aqueous or organic solvent. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination.
Industrial Production Methods: On an industrial scale, the production of 2’-Deoxy-2’-iodouridine follows similar principles but with optimized conditions for higher yield and purity. This often involves continuous flow reactors and automated systems to control reaction parameters precisely. The purification process may include crystallization, chromatography, or recrystallization to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 2’-Deoxy-2’-iodouridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as thiols, amines, or hydroxyl groups, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, although these reactions are less common compared to substitution.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide, thiourea, or amines in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation: Mild oxidizing agents like hydrogen peroxide or iodine in aqueous solutions.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate in organic solvents.
Major Products: The major products depend on the type of reaction. For substitution reactions, the products are typically nucleoside analogs with different functional groups replacing the iodine atom. In coupling reactions, the products are more complex nucleoside derivatives.
Scientific Research Applications
2’-Deoxy-2’-iodouridine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other nucleoside analogs and as a building block in organic synthesis.
Biology: Employed in studies of DNA replication and repair mechanisms due to its ability to be incorporated into DNA.
Medicine: Investigated for its antiviral properties, particularly against herpesviruses and poxviruses. It is also used as a radiosensitizer in cancer therapy.
Industry: Utilized in the production of diagnostic reagents and as a standard in analytical chemistry.
Mechanism of Action
The mechanism by which 2’-Deoxy-2’-iodouridine exerts its effects involves its incorporation into DNA in place of thymidine. This incorporation can disrupt normal DNA replication and repair processes, leading to antiviral and anticancer effects. The iodine atom’s presence can also enhance the compound’s ability to sensitize cells to radiation, making it useful in cancer treatment.
Molecular Targets and Pathways:
DNA Polymerases: The compound targets DNA polymerases, leading to the incorporation of the modified nucleoside into DNA.
DNA Repair Enzymes: It can interfere with the activity of DNA repair enzymes, enhancing its therapeutic effects.
Comparison with Similar Compounds
5-Iodo-2’-deoxyuridine: Another iodinated nucleoside with antiviral properties.
5-Bromo-2’-deoxyuridine: A brominated analog used in similar applications but with different reactivity and stability profiles.
2’-Deoxy-2’-fluorouridine: A fluorinated analog with distinct properties and applications in research and medicine.
Properties
IUPAC Name |
1-[4-hydroxy-5-(hydroxymethyl)-3-iodooxolan-2-yl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IN2O5/c10-6-7(15)4(3-13)17-8(6)12-2-1-5(14)11-9(12)16/h1-2,4,6-8,13,15H,3H2,(H,11,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVQOKCWRUQHGQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(6Z,14Z)-12-hydroxy-2-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-9-[(6-hydroxy-4,9-dimethyl-2-oxo-1,3,8-trioxaspiro[4.5]decan-7-yl)oxy]-3,8,10,12-tetramethyl-4,17-dioxabicyclo[14.1.0]heptadeca-6,14-diene-5,13-dione](/img/structure/B12103648.png)

![2-[[2-[[2-[[2-[(2-Acetamido-3-methyl-3-sulfanylbutanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]-3-sulfanylidenepropaneperoxoic acid;acetic acid](/img/structure/B12103655.png)


![2-Chloro-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12103692.png)
![(3-Methylbutan-2-yl)[1-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B12103699.png)
![N-[2-hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylacetamide](/img/structure/B12103703.png)
